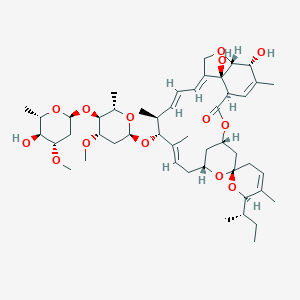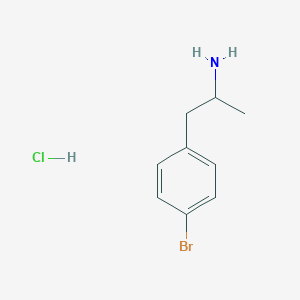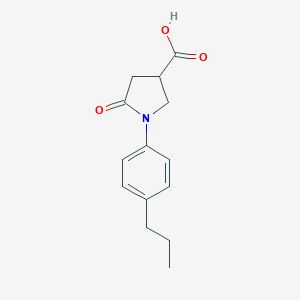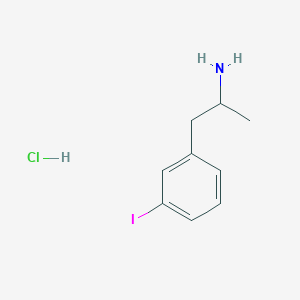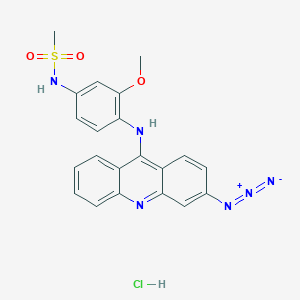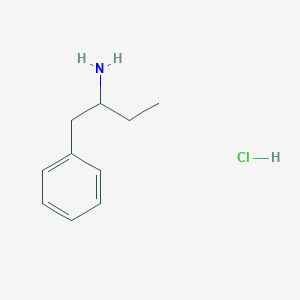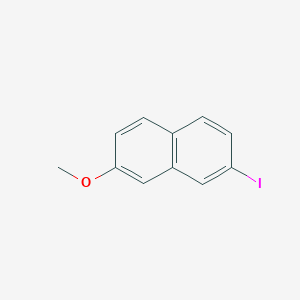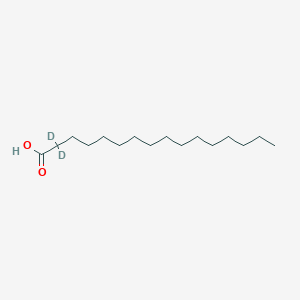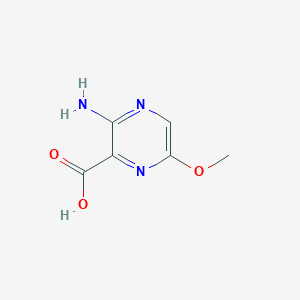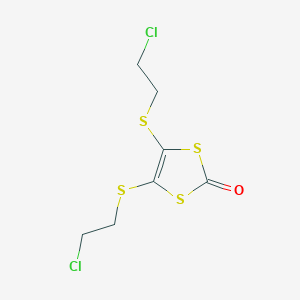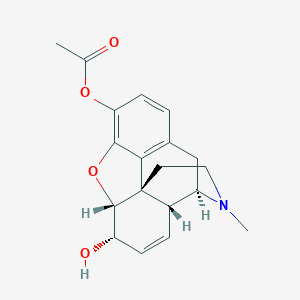
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Descripción general
Descripción
“(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” is a polyunsaturated fatty acid and an anti-inflammatory agent . It is abundant in the central nervous system and plays a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Molecular Structure Analysis
The molecular structure of “(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” contributes to its function and properties . All double bonds in these unsaturated fatty acids are in cis configuration .Chemical Reactions Analysis
“(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” can be metabolized to corresponding 1,2-diols by the addition of a molecule of water .Physical And Chemical Properties Analysis
“(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” is a solid substance that is soluble in ethanol . It has a molecular weight of 328.50 .Aplicaciones Científicas De Investigación
Marine Algae Extract Profiling
- Fatty Acid Enrichment in Marine Algae : Research has shown that the marine alga Undaria pinnatifida (Wakame) is a significant source of hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid. A method was developed for extracting this ω-3 poly-unsaturated fatty acid, which is important for analytical standardization and fatty acids profiling in marine algae (Schlotterbeck, Kolb, & Lämmerhofer, 2018).
Chemoresistance in Cancer Therapy
- Influence on Chemotherapy Resistance : This fatty acid has been identified in marine-based food supplements like fish oil or algae extracts. It has been suggested that oral uptake of this fatty acid might induce chemoresistance in cancer treatments, as shown in a mouse model. This highlights the potential impact of dietary fatty acids on chemotherapy effectiveness (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).
Microalgae and Oxylipins
- TNF-α Inhibition : A study on the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana identified various oxylipins derived from fatty acids including hexadeca-4,7,10,13-tetraenoic acid. These compounds were found to inhibit TNF-α production in macrophages, suggesting anti-inflammatory potential (de los Reyes et al., 2014).
Antibiotic Properties
- Antibiotic Activity : Hexadeca-4,7,10,13-tetraenoic acid isolated from Scenedesmus obliquus was found to have a broad spectrum of antibiotic action. This highlights its potential use in developing new antibiotic agents (Akhunov, Gusakova, Taubaev, & Umarov, 1978).
Green Algae and Fatty Acids
- Green Algae Extracts : In the green macroalga Anadyomene stellata, polyunsaturated fatty acids with four conjugated double bonds were identified, including a novel substance characterized as 4ZZ,7Z,9E,13Z,16Z,19Z-docosaheptaenoic acid. This compound could have implications for marine biology and biochemistry research (Mikhailova et al., 1995).
Leaf Lipid Composition in Angiosperms
- Presence in Angiosperm Leaf Lipids : A study identified hexadeca-7,10,13-trienoic acid, a lower homologue of linolenic acid, in the leaf lipids of various angiosperm species. This compound was found concentrated in specific lipid fractions of the leaves (Jamieson & Reid, 1971).
Biochemical Synthesis and Analysis
- Synthetic Approaches : Various studies have focused on the synthetic approaches to create geometrical isomers of hexadeca-tetraenoic acid and their potential applications in fields like insecticide development and analytical chemistry (Meisters & Wailes, 1960).
Propiedades
IUPAC Name |
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTCJQZAGWTMBZ-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | |
CAS RN |
29259-52-7 | |
| Record name | 4,7,10,13-Hexadecatetraenoic acid, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029259527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



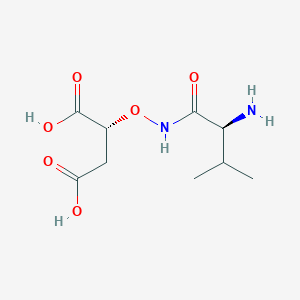
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
